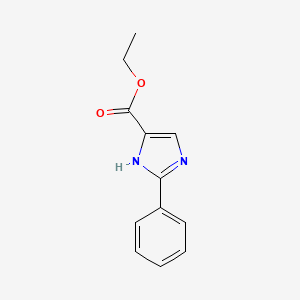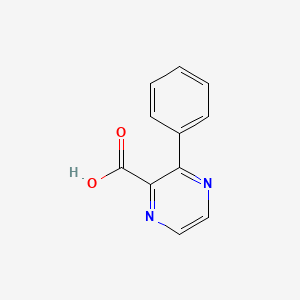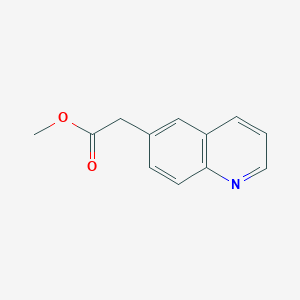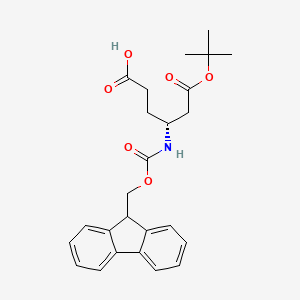
Fmoc-β-D-ホモグルタミン酸-OtBu
概要
説明
Fmoc-beta-D-HomoGlu-OtBu, also known as (S)-3-(Fmoc-amino)adipic acid 6-tert-butyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is widely used in solid-phase peptide synthesis (SPPS) for its stability and ease of removal .
科学的研究の応用
Fmoc-beta-D-HomoGlu-OtBu is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
作用機序
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
As a derivative of glutamic acid , it may interact with biological systems in a similar manner to this amino acid
Biochemical Pathways
Given its role in proteomics research , it may be involved in protein synthesis or degradation pathways.
Result of Action
As a compound used in proteomics research , it may influence protein structure or function, but further studies are needed to confirm this.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-D-HomoGlu-OtBu typically involves the protection of the amino group of beta-D-homoglutamic acid with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The tert-butyl ester group is introduced to protect the carboxyl group, which can be done using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of Fmoc-beta-D-HomoGlu-OtBu follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .
化学反応の分析
Types of Reactions: Fmoc-beta-D-HomoGlu-OtBu undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF), resulting in the free amino group.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.
Ester Hydrolysis: Trifluoroacetic acid (TFA) is often used for the hydrolysis of the tert-butyl ester group.
Major Products:
Deprotection: Removal of the Fmoc group yields the free amino group.
Ester Hydrolysis: Hydrolysis of the tert-butyl ester yields the free carboxylic acid.
類似化合物との比較
Fmoc-Glu-OtBu: Similar to Fmoc-beta-D-HomoGlu-OtBu but with a different side chain structure.
Fmoc-Lys-OtBu: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Phe-OH: Used in peptide synthesis with a different side chain.
Uniqueness: Fmoc-beta-D-HomoGlu-OtBu is unique due to its specific side chain structure, which provides distinct properties in peptide synthesis. Its ability to protect both the amino and carboxyl groups makes it a valuable reagent in the synthesis of complex peptides and proteins .
特性
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)14-16(12-13-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDHCALVMGCTSL-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid](/img/structure/B1363471.png)
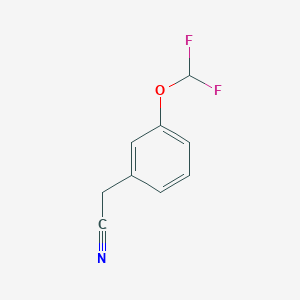
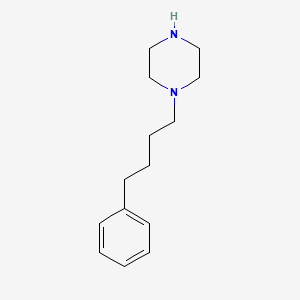
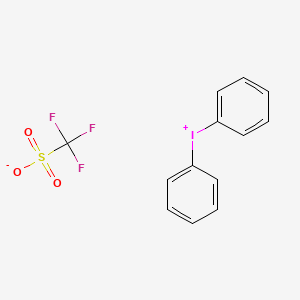
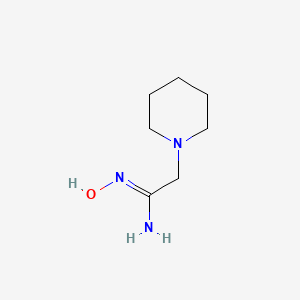
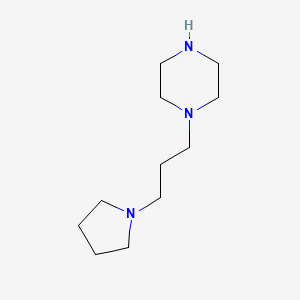
![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)
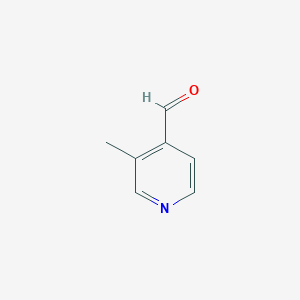
![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)
![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)
